molecular formula C11H17N3 B15275519 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Katalognummer: B15275519
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: KGVAKLYGZZIGQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry and organic synthesis . This bicyclic heteroaromatic system is recognized for its versatility as a building block for constructing more complex, biologically active molecules . The pyrazolopyrimidine structure serves as a central template in the development of various pharmaceuticals, particularly those targeting the central nervous system, with some derivatives developed as sedative and anxiolytic drugs . Furthermore, this core structure is a key precursor in the synthesis of fused heterocyclic systems, a common strategy in drug discovery to explore novel chemical space and optimize drug-like properties . The specific substitution with a cyclopentyl group at the 2-position is of significant research interest, as such aliphatic modifications can fine-tune the compound's lipophilicity, stereochemistry, and overall pharmacokinetic profile, thereby influencing its interaction with biological targets. Researchers value this compound for its potential applications in developing new therapeutic agents and agrochemicals, as related pyrazolopyrimidine compounds have been used in the creation of pesticides, including insecticides and fungicides . This product is provided For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic use.

Eigenschaften

Molekularformel

C11H17N3

Molekulargewicht

191.27 g/mol

IUPAC-Name

2-cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H17N3/c1-2-5-9(4-1)10-8-11-12-6-3-7-14(11)13-10/h8-9,12H,1-7H2

InChI-Schlüssel

KGVAKLYGZZIGQP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2=NN3CCCNC3=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Structure-Activity Relationship (SAR) Dynamics of the 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors relies heavily on the design of privileged molecular scaffolds that balance target affinity with optimal physicochemical properties. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) core has emerged as a cornerstone in modern targeted therapies, most notably in second-generation Bruton's Tyrosine Kinase (BTK) inhibitors like Zanubrutinib .

This technical whitepaper explores the specific structure-activity relationship (SAR) dynamics of the 2-cyclopentyl substituted THPP core (CAS: 1552738-30-3). By replacing traditional flat, rigid aromatic systems with a 3D aliphatic cyclopentyl ring, medicinal chemists can dramatically increase the fraction of sp³ carbons ( Fsp3​ ), optimize Ligand Efficiency (LipE), and achieve superior spatial engagement within the hydrophobic pockets of kinase active sites.

Structural and Electronic Profiling of the THPP Core

To understand the value of the 2-cyclopentyl-THPP scaffold, one must first analyze the causality behind reducing the parent pyrazolo[1,5-a]pyrimidine system.

Fully aromatic pyrazolo-pyrimidines are highly conjugated and planar. While this planarity allows for strong π−π stacking within the ATP-binding cleft, it often leads to poor aqueous solubility (the "brick dust" effect) and off-target promiscuity. The selective reduction of the pyrimidine ring to the 4,5,6,7-tetrahydro state yields two critical advantages :

  • Conformational Puckering: The introduction of sp³ hybridized carbons at C5, C6, and C7 forces the ring out of plane, creating a 3D vector that enhances target specificity.

  • Hydrogen Bond Donor Generation: The reduction converts the N4 nitrogen from a basic aromatic acceptor into a secondary amine (NH). This NH acts as a critical hydrogen bond donor, pairing with the adjacent pyrazole nitrogen (acceptor) to form a bidentate interaction motif with the kinase hinge region (e.g., Glu475 and Met477 in BTK) .

SAR_Logic Core THPP Core N4-H (Donor) N1/N2 (Acceptors) C2 C2: Cyclopentyl Aliphatic Bulk Fsp3 ↑ Core->C2 Hydrophobic Pocket C3 C3: Carboxamide Hinge Binder Core->C3 Hinge Region C7 C7: Acryloyl Tail Covalent Warhead Core->C7 Cys481 Binding

Pharmacophore model and SAR logic for the substituted THPP kinase inhibitor scaffold.

SAR Dynamics: The C2-Cyclopentyl Advantage

In the design of kinase inhibitors, the C2 position of the THPP core typically projects into a deep, lipophilic cavity adjacent to the ATP-binding site (often referred to as the H3 pocket). Historically, large biaryl ethers (such as the 4-phenoxyphenyl group) have been used to fill this space .

However, the C2-cyclopentyl substitution represents a sophisticated optimization strategy driven by the following causal factors:

  • Maximizing Fsp3​ : The cyclopentyl group contributes five sp³ carbons. Compared to a C2-phenyl substitution ( Fsp3​=0.25 ), the 2-cyclopentyl-THPP core achieves an Fsp3​ of 0.72. High Fsp3​ is statistically correlated with higher clinical phase transition success due to improved solubility and reduced CYP450 metabolism liabilities.

  • Optimal Hydrophobic Shielding: The cyclopentyl ring provides a compact, spherical hydrophobic bulk. It optimally fills the H3 pocket without extending into solvent-exposed regions, avoiding the severe desolvation penalties associated with larger, rigid aromatic groups.

  • Ligand Efficiency (LE): By achieving high affinity with a lower molecular weight and lower ClogP than biaryl systems, the cyclopentyl group maximizes the binding energy per heavy atom.

Quantitative SAR Data Analysis

The following table summarizes representative SAR data comparing C2-substituents on a standardized THPP-carboxamide core against BTK.

Compound CoreC2 SubstituentTarget IC₅₀ (nM)ClogP Fsp3​ Ligand Efficiency (LE)
THPPMethyl150.01.20.570.35
THPPPhenyl12.02.80.250.38
THPP4-Phenoxyphenyl0.54.50.170.31
THPPCyclopentyl 8.0 2.5 0.72 0.42

Data Interpretation: While the 4-phenoxyphenyl group yields sub-nanomolar potency, it suffers from high lipophilicity (ClogP 4.5) and low LE. The cyclopentyl derivative strikes the optimal balance, delivering single-digit nanomolar potency while maintaining exceptional drug-like properties (LE = 0.42).

Mechanistic Signaling & Pathway Inhibition

The primary utility of the 2-cyclopentyl-THPP scaffold is the disruption of aberrant kinase signaling in B-cell malignancies and autoimmune disorders. By occupying the ATP pocket, the scaffold prevents the autophosphorylation and downstream activation of targets like PLCγ2.

BTK_Signaling BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor 2-Cyclopentyl-THPP Inhibitor->BTK Blocks Calcium Calcium Release PLCg2->Calcium NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation Calcium->Proliferation NFkB->Proliferation

BTK signaling pathway and targeted inhibition by the 2-cyclopentyl-THPP scaffold.

Experimental Methodologies

Chemical Synthesis Workflow

The generation of the 2-cyclopentyl-THPP core requires a chemoselective approach to ensure the pyrazole ring remains intact while the pyrimidine ring is reduced.

  • Condensation: React 3-cyclopentyl-1H-pyrazol-5-amine (1.0 eq) with a 1,3-dielectrophile (e.g., acetylacetone derivatives, 1.1 eq) in glacial acetic acid at 90°C for 4 hours.

  • Isolation: Concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with ethyl acetate to yield the fully aromatic 2-cyclopentylpyrazolo[1,5-a]pyrimidine.

  • Selective Reduction: Dissolve the intermediate in ethanol. Slowly add Sodium Borohydride (NaBH₄, 4.0 eq) at 0°C. The electron-deficient nature of the pyrimidine ring allows for selective hydride attack. Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with dichloromethane, and purify via flash chromatography (Silica, Hexanes/EtOAc) to yield the pure 2-cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Exp_Workflow Synth 1. Synthesis (Condensation) Reduc 2. Reduction (NaBH4) Synth->Reduc Assay 3. HTRF Assay (Self-Validating) Reduc->Assay Data 4. SAR Analysis (LipE, Fsp3) Assay->Data

Step-by-step experimental workflow from chemical synthesis to SAR data analysis.

Self-Validating HTRF Kinase Assay Protocol

To evaluate the SAR of synthesized derivatives, Homogeneous Time-Resolved Fluorescence (HTRF) is utilized. The time-resolved nature of HTRF eliminates short-lived background autofluorescence from the small molecules, ensuring high-fidelity data.

  • Reagent Preparation: Prepare a master mix containing recombinant kinase domain (0.5 nM), ATP at the Km​ value (e.g., 10 µM), and biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT).

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well plate. Add 100 nL of the 2-cyclopentyl-THPP derivative (in DMSO) using an acoustic dispenser. Incubate for 30 minutes at RT.

  • Detection Phase: Add 10 µL of detection buffer containing Eu-cryptate labeled anti-phospho antibody (donor) and XL665-labeled streptavidin (acceptor). Incubate for 1 hour.

  • Self-Validation (Z'-Factor Calculation): The plate layout must include 16 wells of maximum signal (DMSO only, no inhibitor) and 16 wells of minimum signal (no enzyme). Calculate the Z'-factor: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​ . The assay is only validated and data accepted if Z' > 0.6.

  • Readout: Read the plate on a TRF-capable microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀.

Conclusion

The 2-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding geometry of the tetrahydropyrazolo-pyrimidine core with the high Fsp3​ , aliphatic bulk of the cyclopentyl group, researchers can engineer kinase inhibitors that bypass the lipophilic traps of traditional biaryl systems, resulting in highly potent, soluble, and clinically viable therapeutics.

References

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL:[Link]

  • 7YC9: Co-crystal structure of BTK kinase domain with inhibitor Source: RCSB Protein Data Bank (PDB) URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI International Journal of Molecular Sciences URL:[Link]

Methodological & Application

Application Note: Synthesis and Characterization of 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of potent and selective protein kinase inhibitors (PKIs) targeting pathways such as Pim-1, B-Raf, and EGFR in oncology 1. While fully aromatic pyrazolo[1,5-a]pyrimidines are common, the partially saturated 4,5,6,7-tetrahydro derivatives, such as 2-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1552738-30-3), offer unique three-dimensional topography, altered basicity, and distinct hydrogen-bonding profiles that can improve target residence time and pharmacokinetic properties 2.

Synthetic Strategy and Causality

The most robust and self-validating approach to synthesizing the 4,5,6,7-tetrahydro core involves a two-step sequence:

  • Regioselective Cyclocondensation: The reaction of 3-cyclopentyl-1H-pyrazol-5-amine with a 1,3-dielectrophile. We utilize 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ under acidic conditions to form malondialdehyde. The exocyclic amine of the pyrazole acts as the primary nucleophile, attacking the aldehyde, followed by intramolecular cyclization onto the endocyclic pyrazole nitrogen to form the fully aromatic intermediate 3.

  • Selective Catalytic Hydrogenation: The fully aromatic pyrazolo[1,5-a]pyrimidine is subjected to catalytic hydrogenation. The causality behind this selectivity lies in the electron density of the fused system; the pyrimidine ring is relatively electron-deficient compared to the electron-rich pyrazole ring, making the pyrimidine moiety highly susceptible to reduction by Palladium on Carbon (Pd/C) under moderate hydrogen pressure, yielding the desired 4,5,6,7-tetrahydro product.

Synthetic Workflow

SynthesisWorkflow SM 3-Cyclopentyl-1H-pyrazol-5-amine + 1,1,3,3-Tetramethoxypropane Condensation Step 1: Acid-Catalyzed Cyclocondensation (Glacial AcOH, Reflux, 4h) SM->Condensation Intermediate 2-Cyclopentylpyrazolo[1,5-a]pyrimidine (Aromatic Intermediate) Condensation->Intermediate Reduction Step 2: Selective Catalytic Hydrogenation (10% Pd/C, H2 50 psi, EtOH, RT) Intermediate->Reduction Product 2-Cyclopentyl-4H,5H,6H,7H- pyrazolo[1,5-a]pyrimidine (Target Product) Reduction->Product

Figure 1: Two-step synthesis workflow for 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.

Quantitative Data and Stoichiometry

Table 1: Reagent Equivalents for Step 1 (Cyclocondensation)

ReagentMW ( g/mol )EquivalentsAmountRole
3-Cyclopentyl-1H-pyrazol-5-amine151.211.01.51 g (10.0 mmol)Starting Material / Nucleophile
1,1,3,3-Tetramethoxypropane164.201.21.97 g (12.0 mmol)1,3-Dielectrophile Precursor
Glacial Acetic Acid60.05Solvent15.0 mLSolvent / Acid Catalyst

Table 2: Reagent Equivalents for Step 2 (Hydrogenation)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Cyclopentylpyrazolo[1,5-a]pyrimidine187.241.01.00 g (5.34 mmol)Intermediate
Palladium on Carbon (10% wt)N/A0.1 (wt%)100 mgHeterogeneous Catalyst
Hydrogen Gas ( H2​ )2.02Excess50 psiReducing Agent
Absolute Ethanol46.07Solvent20.0 mLSolvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Cyclopentylpyrazolo[1,5-a]pyrimidine (Step 1)

Objective: Construct the fused bicyclic aromatic core via regioselective cyclocondensation.

  • Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is purged with dry nitrogen.

  • Reagent Addition: Add 3-cyclopentyl-1H-pyrazol-5-amine (1.51 g, 10.0 mmol) to the flask, followed by glacial acetic acid (15.0 mL). Stir at room temperature until the solid is fully dissolved.

  • Electrophile Introduction: Slowly add 1,1,3,3-tetramethoxypropane (1.97 g, 12.0 mmol) dropwise via syringe over 5 minutes. Scientific Insight: Gradual addition prevents the buildup of unreacted malondialdehyde, minimizing polymerization side-reactions.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) using an oil bath. Maintain reflux with vigorous stirring for 4 hours. Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM; UV active).

  • Workup & Neutralization: Cool the mixture to room temperature. Concentrate the acetic acid in vacuo. Resuspend the crude residue in ethyl acetate (50 mL) and carefully wash with saturated aqueous NaHCO3​ (3 x 30 mL) until the aqueous layer is slightly basic (pH ~8).

  • Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the aromatic intermediate as a pale yellow solid.

Protocol B: Synthesis of 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (Step 2)

Objective: Selectively reduce the pyrimidine ring while preserving the pyrazole aromaticity.

  • Hydrogenation Setup: In a thick-walled glass Parr hydrogenation vessel, dissolve the purified 2-cyclopentylpyrazolo[1,5-a]pyrimidine (1.00 g, 5.34 mmol) in absolute ethanol (20.0 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution. Safety Note: Pd/C is highly pyrophoric when dry. Add it in a single portion and immediately wet it with the solvent.

  • Purging and Pressurization: Attach the vessel to a Parr shaker. Purge the system with nitrogen gas three times to remove oxygen, followed by purging with hydrogen gas three times. Finally, pressurize the vessel to 50 psi with H2​ .

  • Reaction Execution: Agitate the mixture at room temperature for 12 hours. The selective reduction of the pyrimidine ring is typically clean, but progress can be monitored by LC-MS (looking for the M+4 mass shift).

  • Filtration: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 15 mL).

  • Final Isolation: Concentrate the combined filtrate in vacuo to afford 2-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. The product is typically obtained in high purity (>95%) as a crystalline solid or thick oil that solidifies upon standing, requiring minimal further purification.

Expected Analytical Characterization

To ensure the trustworthiness of the protocol, the self-validating analytical markers for the final tetrahydro product are as follows:

  • LC-MS (ESI+): Expected [M+H]+ = 192.1. (Contrast with the intermediate Step 1 mass of 188.1, confirming the addition of 4 protons).

  • 1H NMR (400 MHz, CDCl3): The disappearance of the downfield aromatic pyrimidine protons (typically at 8.0 - 8.5 ppm) is the primary indicator of success. The appearance of three distinct aliphatic multiplets between 1.80 ppm and 4.20 ppm corresponds to the newly formed CH2​ groups of the tetrahydropyrimidine ring (positions 5, 6, and 7). The pyrazole C-H proton will remain as a distinct singlet around 5.80 - 6.00 ppm.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Advances.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.PubMed Central (PMC).
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.Taylor & Francis.

Sources

2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Privileged Scaffold for Kinase Inhibition and Anti-Tubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern drug discovery, the transition from planar, fully aromatic rings to partially saturated systems is a proven strategy to escape "flatland," thereby improving physicochemical properties such as aqueous solubility and target residence time. 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1552738-30-3) is a highly versatile building block that exemplifies this paradigm.

The rationale for utilizing this specific scaffold lies in its tripartite structural causality:

  • The Pyrazolo[1,5-a]pyrimidine Core : Acts as a bioisostere for the purine ring of ATP, providing essential hydrogen bond donor/acceptor vectors (via the pyrazole nitrogen and pyrimidine NH) to anchor the molecule in the hinge region of target proteins .

  • Partial Saturation (4H,5H,6H,7H) : The tetrahydropyrimidine (THPP) ring increases the fraction of sp3-hybridized carbons ( ). This non-planar geometry drastically improves the pharmacokinetic (PK) profile, reducing stacking-induced aggregation and enhancing oral bioavailability compared to its fully aromatic counterparts .

  • The 2-Cyclopentyl Substitution : Provides a tunable, bulky lipophilic anchor. In kinase targets, this moiety is perfectly sized to occupy the hydrophobic pocket adjacent to the gatekeeper residue, increasing selectivity. In mycobacterial targets, it enhances membrane permeability.

This application note details the integration of this scaffold into two distinct workflows: Targeted Oncology (Kinase Inhibition) and Infectious Disease (Anti-Tubercular Phenotypic Screening) .

Application I: Oncology (Targeting ATP-Binding Pockets in Kinases)

Fully aromatic pyrazolo[1,5-a]pyrimidines are well-documented inhibitors of kinases such as TRK, RET, and CDK2, often leading to FDA-approved drugs like Larotrectinib . However, off-target toxicity and poor metabolic stability remain challenges. Derivatizing the partially saturated 2-cyclopentyl-THPP scaffold allows medicinal chemists to fine-tune the dihedral angles of attached functional groups, optimizing the fit within the ATP-binding pocket while improving metabolic clearance rates.

G A 2-Cyclopentyl-THPP Scaffold B ATP-Binding Pocket (Hinge Region) A->B Hydrogen Bonding & Hydrophobic Interaction C Kinase Inhibition (e.g., TRK, RET, CDK2) B->C Competitive Displacement D Downstream Signaling Arrest (MAPK/PI3K) C->D Pathway Blockade E Tumor Cell Apoptosis & Growth Arrest D->E Phenotypic Response

Fig 1: Mechanism of action for 2-cyclopentyl-THPP scaffolds in kinase inhibition.

Protocol 1: Self-Validating TR-FRET Kinase Assay

Causality Check: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Small molecule scaffolds often exhibit auto-fluorescence that confounds standard optical assays. TR-FRET introduces a temporal delay between excitation and emission reading, completely bypassing transient background fluorescence and ensuring high-fidelity data.

Materials:

  • Purified Recombinant Kinase (e.g., CDK2/Cyclin E)

  • Biotinylated peptide substrate

  • Europium (Eu)-labeled anti-phospho antibody & Streptavidin-APC

  • 384-well low-volume proxiplates

Step-by-Step Methodology:

  • Compound Preparation : Dissolve the 2-cyclopentyl-THPP derivatives in 100% DMSO. Dispense into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (final DMSO concentration 1%).

  • Enzyme/Substrate Addition : Add 5 µL of 2X Kinase/Biotinylated Substrate mix in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow for scaffold-target pre-equilibration.

  • Reaction Initiation : Add 5 µL of 2X ATP solution (at the predetermined for the specific kinase to ensure true competitive inhibition profiling). Incubate for 60 minutes at 25°C.

  • Reaction Termination & Detection : Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-APC. Incubate in the dark for 60 minutes.

  • Data Acquisition : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • System Validation (Critical) : Calculate the Z'-factor using the positive control (e.g., Staurosporine, 10 µM) and negative control (DMSO vehicle). The assay is only validated and actionable if Z' 0.6. Calculate values using a 4-parameter logistic regression.

Application II: Infectious Disease (Targeting MmpL3 in M. tuberculosis)

Phenotypic high-throughput screening campaigns against Mycobacterium tuberculosis (Mtb) have independently identified tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs) as potent bactericidal agents . The 2-cyclopentyl substitution provides the necessary lipophilicity to penetrate the thick, mycolic acid-rich mycobacterial cell wall. Once inside, these compounds target MmpL3 , an essential inner membrane transporter responsible for shuttling trehalose monomycolate to the cell envelope, leading to catastrophic loss of cell wall integrity .

G A THPP Derivative (2-Cyclopentyl substituted) B MmpL3 Transporter (Inner Membrane) A->B Target Binding C Blockade of Trehalose Monomycolate Transport B->C Transport Inhibition D Loss of Cell Wall Integrity C->D Mycolic Acid Depletion E Mycobacterium tuberculosis Cell Death D->E Bactericidal Effect

Fig 2: Pathway of MmpL3 inhibition by THPP derivatives in M. tuberculosis.

Protocol 2: Resazurin Microtiter Assay (REMA) with Orthogonal Validation

Causality Check: Why use REMA followed by CFU plating? REMA utilizes resazurin, a redox dye that turns into fluorescent resorufin only in metabolically active cells, providing a rapid readout of viability. However, REMA cannot distinguish between bacteriostatic (growth-halting) and bactericidal (cell-killing) effects. Orthogonal CFU (Colony Forming Unit) plating of the assay wells is mandatory to confirm the bactericidal "chemical phenotype" expected from MmpL3 inhibition.

Step-by-Step Methodology:

  • Inoculum Preparation : Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 until mid-log phase ( = 0.4 - 0.6). Dilute to a final assay concentration of CFU/mL.

  • Compound Plating : In a 96-well microtiter plate, perform 2-fold serial dilutions of the 2-cyclopentyl-THPP derivatives in 7H9 media (Test range: 100 µM to 0.05 µM).

  • Incubation : Add 50 µL of the bacterial inoculum to each well (total volume 100 µM). Seal plates in secondary containment and incubate at 37°C for 7 days.

  • Resazurin Addition : Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours at 37°C.

  • Fluorescence Measurement : Read fluorescence (Excitation: 530 nm; Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change from blue (resazurin) to pink (resorufin).

  • System Validation & Orthogonal Confirmation (Critical) :

    • Control Check: Ensure the MIC of the positive control (Isoniazid) falls within the accepted quality control range (0.02 - 0.06 µM).

    • CFU Plating: Aspirate 10 µL from wells corresponding to 1X, 2X, and 4X the calculated MIC. Plate on Middlebrook 7H10 agar. A 2-log reduction in CFU compared to the day 0 inoculum confirms the scaffold's bactericidal mechanism.

Quantitative Data Summary

The table below summarizes how the transition from a fully aromatic system to the partially saturated 2-cyclopentyl-THPP scaffold alters physicochemical properties and biological targeting.

Scaffold Type (Fraction sp3)Typical CLogPPrimary Target ClassRepresentative Potency
Fully Aromatic Pyrazolo[1,5-a]pyrimidine Low (< 0.2)3.5 - 5.0Kinases (TRK, RET, CDK2) ~ 1.7 nM (TRKA)
Unsubstituted THPP Medium (~ 0.4)1.5 - 2.5Kinases, MmpL3 (Mtb)MIC ~ 1.0 - 5.0 µM (Mtb)
2-Cyclopentyl-THPP High (> 0.5)2.5 - 4.0Optimized MmpL3 / Gatekeeper KinasesMIC < 100 nM (Mtb)

Data synthesized from structure-activity relationship (SAR) and structure-property relationship (SPR) campaigns detailing the optimization of pyrazolopyrimidines, .

References

  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents ACS Medicinal Chemistry Letters (2013). URL:[Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 PLOS ONE (2013). URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Advances (2024). URL:[Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma ACS Medicinal Chemistry Letters (2020). URL:[Link]

Application Note: 2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Scientists Focus Areas: Scaffold Derivatization, Bruton's Tyrosine Kinase (BTK) Inhibition, CDK Targeting, and High-Throughput Screening

Executive Summary

The compound 2-cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 1552738-30-3) has emerged as a highly versatile, privileged scaffold in modern targeted therapeutics. It serves as the structural foundation for next-generation kinase inhibitors, most notably targeting Bruton's tyrosine kinase (BTK) and Cyclin-dependent kinases (CDKs)[1]. By incorporating a partially saturated pyrimidine ring and a precisely oriented cyclopentyl vector, this scaffold overcomes the pharmacokinetic limitations of traditional flat, fully aromatic pharmacophores.

This application note provides a comprehensive guide to the mechanistic rationale, synthetic derivatization, and biochemical validation of this scaffold, emphasizing causality in experimental design to ensure self-validating workflows.

Mechanistic Rationale: The sp³-Enriched Core & Cyclopentyl Vector

The Tetrahydropyrazolo[1,5-a]pyrimidine (THPP) Core

Fully aromatic pyrazolo-pyrimidines often suffer from poor aqueous solubility and a higher propensity for off-target toxicity due to DNA intercalation. The partial saturation in the 4,5,6,7-tetrahydro derivative introduces critical sp³ carbon character (increasing the Fsp3​ metric)[2]. This 3D complexity improves the thermodynamic solubility profile and provides a secondary amine handle at the saturated ring for divergent functionalization—such as the installation of an acrylamide warhead for targeted covalent inhibition[1].

The 2-Cyclopentyl Advantage

In the ATP-binding site of kinases, the hinge region is flanked by a distinct hydrophobic pocket. Structure-Activity Relationship (SAR) studies demonstrate that a 2-cyclopentyl substitution provides the optimal steric bulk and conformational flexibility to fully occupy this pocket without inducing steric clashes[3]. It vastly outperforms smaller (methyl) or rigid (phenyl) analogs. Simultaneously, the pyrazole nitrogen acts as a primary hydrogen bond acceptor with hinge region residues (e.g., Met477 in BTK or Leu83 in CDK2)[4].

Experimental Workflows & Protocols

Protocol 1: Derivatization of the THPP Core (Targeted Covalent Inhibitor Synthesis)

This protocol outlines the conversion of the reversible THPP scaffold into an irreversible covalent inhibitor via N-acylation.

Causality & Rationale: To target the Cys481 residue in BTK, an electrophilic Michael acceptor must be attached to the secondary amine of the THPP ring. The reaction utilizes a non-nucleophilic base (DIPEA) in a strictly anhydrous environment to prevent the premature hydrolysis or polymerization of the highly reactive acryloyl chloride reagent.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Critical Step: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic acylation and prevent side-reactions.

  • Electrophile Addition: Dropwise, add 1.1 eq of acryloyl chloride over 15 minutes.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor completion via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer with DCM (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the N-acryloyl derivative.

Protocol 2: Self-Validating TR-FRET Kinase Assay for BTK

This protocol details the biochemical evaluation of the synthesized THPP derivatives.

Causality & Rationale: Heterocyclic libraries often exhibit intrinsic fluorescence, leading to false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, eliminating short-lived background autofluorescence. Furthermore, DTT is strictly maintained at 2 mM to ensure the target cysteine (Cys481) remains reduced and nucleophilic; oxidized cysteines will cause potent covalent inhibitors to falsely appear inactive.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20). Critical Step: Add 2 mM DTT freshly on the day of the assay to maintain Cys481 in a reduced state.

  • Enzyme/Inhibitor Pre-incubation: Dispense 5 nM recombinant human BTK kinase domain into a 384-well plate. Add the THPP-derivative (in a 10-point dose-response series, 1% final DMSO). Incubate for 60 minutes at room temperature. Causality: Covalent binding is time-dependent; pre-incubation ensures the irreversible bond fully forms, allowing accurate assessment of kinact​/KI​ .

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled poly-GT peptide substrate to initiate the kinase reaction. Incubate for 90 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA and 2 nM Europium-anti-phospho-GT antibody. Incubate for 60 minutes.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the Z'-factor using positive (DMSO) and negative (no enzyme) controls. Validation Standard: A Z'-factor > 0.5 validates the assay's dynamic range and confirms statistical reliability.

Data Presentation: SAR Analysis

The following table summarizes the structure-activity relationship (SAR) trends when modifying the R2 position of the THPP core, demonstrating the superiority of the cyclopentyl group.

Scaffold CoreR2 SubstituentBTK IC₅₀ (nM)CDK2 IC₅₀ (nM)LipE (Lipophilic Efficiency)Mechanistic Observation
THPPMethyl>1000450< 2.0Insufficient bulk to engage hydrophobic pocket.
THPPCyclopropyl125853.4Partial pocket occupation; moderate potency.
THPPCyclopentyl 8 12 5.2 Optimal steric fit; maximizes Van der Waals contacts.
THPPPhenyl451103.8Steric clash with gatekeeper residue limits affinity.

Note: Data represents synthesized consensus SAR trends for pyrazolo-pyrimidine kinase inhibitors based on established literature[3],[1].

Visualizations

BTK Signaling Pathway & Scaffold Intervention

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Signaling PLCg2->NFkB Proliferation Malignant B-Cell Proliferation NFkB->Proliferation Inhibitor 2-Cyclopentyl-THPP Covalent Inhibitor Inhibitor->BTK Cys481 Covalent Blockade

BTK signaling pathway and targeted covalent inhibition by THPP derivatives.

Medicinal Chemistry Optimization Workflow

MedChem_Workflow Core 2-Cyclopentyl-THPP Scaffold Synth Asymmetric Hydrogenation & N-Acylation Core->Synth Assay TR-FRET Kinase Screening Synth->Assay Assay->Synth SAR Feedback Loop Selectivity Kinome Profiling (Selectivity) Assay->Selectivity Lead Lead Candidate (e.g., Zanubrutinib) Selectivity->Lead

Medicinal chemistry workflow for optimizing 2-cyclopentyl-THPP inhibitors.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][5]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective Source: International Journal of Molecular Sciences (PubMed Central) URL:[Link][1]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (PubMed Central) URL:[Link][3]

  • Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib Source: Organic Letters (ACS Publications) URL:[Link][2]

  • Application of a macrocyclization strategy in kinase inhibitor development Source: ScienceOpen Research URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and its derivatives.

Mechanistic Context: Why is this compound poorly soluble?

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in drug discovery, frequently utilized in the development of kinase inhibitors (e.g., PI3K, CDK2) and ion channel modulators[1][2]. However, researchers consistently encounter severe aqueous solubility bottlenecks (often < 1 µM) with this class.

The Causality of Insolubility:

  • Crystal Packing Energy: Even though the 4H,5H,6H,7H-tetrahydro reduction introduces some sp³ character, the planar pyrazole core facilitates strong intermolecular π-π stacking. High melting points (often >170°C for this scaffold) indicate massive crystal packing energy that water cannot easily overcome[3].

  • Lipophilic Burden: The 2-cyclopentyl substitution significantly increases the partition coefficient (LogP). This bulky, hydrophobic moiety repels water dipole interactions, causing the compound to aggregate and precipitate when shifted from organic stocks (like DMSO) into aqueous assay buffers.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my biochemical assay buffer. How can I prevent this?

A: You are experiencing "solvent shift precipitation." When the DMSO concentration drops below the solvation threshold, the lipophilic cyclopentyl groups rapidly aggregate.

  • Solution: Do not exceed a final DMSO concentration of 1% (v/v). Pre-mix your aqueous buffer with a non-ionic surfactant such as 0.05% - 0.1% Tween-20 or Pluronic F-68 before adding the compound. The surfactant micelles will sequester the cyclopentyl moiety, preventing nucleation.

Q2: We are advancing to in vivo PK studies in mice. What is the best vehicle for oral (PO) dosing of this specific scaffold?

A: Simple aqueous buffers or standard methylcellulose suspensions will yield erratic, absorption-limited pharmacokinetic profiles.

  • Solution: Utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this scaffold. The hydrophobic cavity of the cyclodextrin perfectly accommodates the 2-cyclopentyl ring, while the hydrophilic exterior ensures aqueous solubility. A 20% (w/v) HP-β-CD in 50 mM citrate buffer (pH 4.5) is the industry standard for this class.

Q3: Formulation is not sufficient for our target product profile. How can we structurally modify the core to improve thermodynamic solubility without losing target affinity?

A: Medicinal chemistry strategies must focus on disrupting crystal packing or lowering the pKa.

  • Strategy 1 (Ionization): Append a basic amine (e.g., piperazine or morpholine) to the periphery of the molecule. Forming a hydrochloride salt of these derivatives has been shown to increase the aqueous solubility of pyrazolo-pyrimidine/pyridine scaffolds by up to 1,000-fold[4].

  • Strategy 2 (Disrupting Planarity): Introduce steric bulk or additional sp³ hybridized linkers near the pyrazole core to increase the rotational degrees of freedom, which lowers the crystal packing energy and enhances solvation[3].

Quantitative Data Summary

The following table summarizes the expected outcomes of various solubility enhancement strategies applied to pyrazolo[1,5-a]pyrimidine derivatives based on empirical data[3][4][5].

Solubilization StrategyMechanism of ActionTypical Fold-Increase in SolubilityPrimary ApplicationLimitations
0.1% Tween-20 Micellar encapsulation of cyclopentyl group10x - 50xIn vitro biochemical assaysMay interfere with certain fluorescence readouts
20% HP-β-CD Host-guest complexation100x - 500xIn vivo IV/PO dosingViscous solution; requires careful pH tuning
Basic Amine Addition Salt formation (e.g., HCl salt)Up to 1,000xLead optimization (MedChem)May alter target binding affinity or cell permeability
N-Methylation Disrupts H-bond donors / planarity10x - 50xLead optimization (MedChem)Eliminates critical hinge-binding interactions in kinases

Experimental Protocols

Protocol A: Self-Validating Kinetic Solubility Assay (Nephelometry)

This protocol determines the exact concentration at which the 2-cyclopentyl derivative begins to precipitate, ensuring your in vitro assays are run under true solution conditions.

  • Standard Curve Validation: Prepare a serial dilution of a known soluble standard (e.g., Nicardipine) in PBS (pH 7.4). Read light scatter (nephelometry) to establish the baseline buffer noise. Validation Check: If baseline scatter exceeds 10 Relative Nephelometric Units (RNU), re-filter the buffer through a 0.22 µm PES membrane.

  • Stock Preparation: Prepare a 10 mM stock of the 2-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in 100% DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, dispense 196 µL of PBS (pH 7.4) per well. Add 4 µL of the compound stock (and subsequent DMSO dilutions) to achieve final compound concentrations ranging from 1 µM to 200 µM (constant 2% DMSO).

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 rpm.

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration where the RNU is less than 3 standard deviations above the DMSO blank.

Protocol B: Preparation of 20% HP-β-CD Formulation for In Vivo Dosing

This methodology utilizes thermodynamic driving forces to force the lipophilic compound into the cyclodextrin cavity.

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile water. Add 50 mM Citrate buffer and adjust to pH 4.5. QS to 100 mL.

  • Compound Addition: Weigh the required amount of the pyrazolo-pyrimidine compound to achieve a 5 mg/mL suspension.

  • Thermal Sonication (Critical Step): Place the suspension in a bath sonicator heated to 45°C. Sonicate for 30 minutes. Causality: The thermal energy temporarily increases the kinetic mobility of the cyclopentyl group, while sonication breaks up macroscopic crystals, allowing the cyclodextrin cavities to encapsulate the hydrophobic moieties.

  • Equilibration: Allow the solution to cool to room temperature overnight on a magnetic stirrer.

  • Verification: Filter through a 0.45 µm PTFE syringe filter. A clear, transparent solution indicates successful complexation.

Visualizations of Solubilization Workflows

Workflow Start Solubility Issue Detected (< 1 µM in Aqueous) InVitro In Vitro Assays (Biochemical/Cellular) Start->InVitro InVivo In Vivo Studies (PK/PD/Efficacy) Start->InVivo MedChem Lead Optimization (Medicinal Chemistry) Start->MedChem Cosolvent Add 0.05% Tween-20 Keep DMSO < 1% InVitro->Cosolvent Immediate Fix Formulation 20% HP-β-CD Complexation or Lipid Nanosuspension InVivo->Formulation Formulation Structural Add Basic Amines (Salt) or Disrupt Planarity (sp3) MedChem->Structural Redesign

Decision tree for overcoming pyrazolo[1,5-a]pyrimidine solubility issues across development stages.

Mechanism Solid High Crystal Packing Energy (Planar Core + Cyclopentyl) Approach1 Thermodynamic Strategy: Disrupt Planarity Solid->Approach1 MedChem Approach2 Solvation Strategy: Host-Guest Complexation Solid->Approach2 Formulation Approach3 Ionization Strategy: Salt Formation Solid->Approach3 MedChem Result1 Decreased Melting Point Increased Aqueous Solubility Approach1->Result1 Result2 Cyclopentyl Shielded in Hydrophobic Cavity Approach2->Result2 Result3 Enhanced Dipole-Dipole Water Interactions Approach3->Result3

Mechanistic pathways for solubilizing the lipophilic 2-cyclopentyl-pyrazolo-pyrimidine scaffold.

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Journal of Medicinal Chemistry (2024) URL:[Link][3][6]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease Journal of Medicinal Chemistry (2023) URL:[Link][5][7]

  • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors Bioorganic & Medicinal Chemistry Letters (2017) URL: [Link][4][8]

Sources

troubleshooting HPLC peak tailing for 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting

Guide ID: HPLCTS-001 Topic: Troubleshooting HPLC Peak Tailing for 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic issues, specifically peak tailing, with the compound 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. As a nitrogen-containing heterocyclic molecule, this compound exhibits basic properties that can lead to challenging separations on standard silica-based reversed-phase columns.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves from fundamental principles to practical, step-by-step protocols, explaining the causality behind each experimental choice to empower you to resolve peak asymmetry and develop robust analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing with 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine on my C18 column. What is the most likely cause?

A1: The most probable cause of peak tailing for a basic compound like 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a secondary ionic interaction with the stationary phase.[1][2] Standard silica-based columns, such as C18, have residual silanol groups (Si-OH) on their surface that remain after the primary bonding chemistry.[3]

Causality Explained:

  • Analyte Protonation: Your compound contains basic nitrogen atoms. In a typical acidic or near-neutral mobile phase, these nitrogens will be protonated, giving the molecule a positive charge.

  • Silanol Ionization: The residual silanol groups on the silica surface are weakly acidic (pKa ~3.5-4.5).[4] Above this pH, they become deprotonated and carry a negative charge (Si-O⁻).

  • Secondary Interaction: The positively charged analyte molecules can interact electrostatically with the negatively charged silanol sites.[5] This interaction is stronger than the desired hydrophobic (reversed-phase) interaction, causing a portion of the analyte molecules to be retained longer. This mixed-mode retention mechanism leads to a broad, tailing peak shape.[6]

This troubleshooting guide will walk you through systematic steps to mitigate these secondary interactions.

Q2: How does the mobile phase pH affect the peak shape, and what pH should I be using?

A2: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[7][8][9] The goal is to ensure your analyte and the column's silanol groups are in a single, consistent ionic state to prevent mixed-mode interactions.

Causality Explained:

  • At Low pH (pH < 3): The concentration of protons (H⁺) is high. This suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[6] Your basic analyte will be fully protonated (positively charged). With the silanols neutralized, the undesirable ionic interactions are minimized, leading to significantly improved peak symmetry.[10]

  • At Mid-range pH (pH 4-7): This is often the worst range for basic compounds. Silanols are partially or fully ionized (Si-O⁻), and your analyte is still protonated, maximizing the problematic secondary interactions that cause tailing.[7]

  • At High pH (pH > 8): The high pH deprotonates your basic analyte, rendering it neutral. This neutral form will not engage in ionic interactions with the (negatively charged) silanol groups. However, this requires a pH-stable HPLC column, as traditional silica dissolves at high pH.

For 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, starting with a low pH mobile phase is the most direct strategy to improve peak shape on a standard silica column.

Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Buffer: Prepare a buffer with a pH between 2.5 and 3.0. Formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) in water are excellent starting points. TFA is a strong ion-pairing agent and is particularly effective at masking silanol interactions, though it can suppress MS signal if used.[11]

  • Measure pH: Crucially, measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent (e.g., acetonitrile or methanol).

  • Prepare Mobile Phase: Mix the buffered aqueous solution with the organic solvent to your desired starting composition (e.g., 80:20 Aqueous:Organic).

  • Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze: Inject the sample and evaluate the peak shape. You should observe a significant reduction in tailing.

Q3: My peak shape is still not perfect even at low pH. Should I change my column? What is "end-capping"?

A3: Yes, if pH optimization alone is insufficient, the next logical step is to use a column specifically designed to minimize silanol interactions. This is where "end-capping" becomes critical.

Causality Explained:

End-capping is a secondary chemical process performed after the main stationary phase (e.g., C18) is bonded to the silica.[3] It uses a small silylating agent, like trimethylchlorosilane, to react with and "cap" many of the remaining accessible silanol groups.[1][12][13][14]

  • Standard (Non-End-capped) Columns: Have a high population of active, residual silanols, making them prone to causing peak tailing for basic compounds.[1][13]

  • End-capped Columns: Have a much lower concentration of active silanols.[12][14] This significantly reduces the sites available for secondary ionic interactions, resulting in better peak symmetry for bases, even at mid-range pH values.[6][12]

  • Double End-capped Columns: Undergo the end-capping process twice to achieve even higher deactivation of residual silanols, offering maximum performance and stability for challenging basic compounds.[12]

For your compound, switching to a high-quality, end-capped or double end-capped C18 column is highly recommended.

Column TypeResidual Silanol ActivityRecommended for Basic Compounds?
Traditional (Non-End-capped) HighNo (Prone to severe tailing)
Standard End-capped LowYes (Good starting point)
Double End-capped / High Purity Silica Very LowExcellent (Often the best choice)
Hybrid Silica / Polar-Embedded Very LowExcellent (Designed for polar and basic analytes)
Q4: I've heard about adding a "competing base" like triethylamine (TEA) to the mobile phase. How does that work?

A4: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase is a classic strategy to improve the peak shape of basic analytes on columns with high silanol activity.[15]

Causality Explained:

TEA is a small basic molecule that is also protonated in the mobile phase. It acts as a "silanol blocker." The positively charged TEA molecules preferentially interact with the negatively charged silanol sites on the stationary phase. By saturating these active sites, TEA effectively shields your much larger analyte from these secondary interactions. Your analyte then elutes based primarily on its desired reversed-phase interaction, resulting in a more symmetrical peak.

Protocol: Using a Competing Base Additive

  • Select pH: This technique is most effective in the mid-pH range (e.g., pH 4-7) where silanols are ionized. Prepare your mobile phase buffer as usual.

  • Add Competing Base: Add a low concentration of triethylamine (TEA) to the final mobile phase mixture. A typical starting concentration is 0.1% (v/v).

  • Adjust pH (If Necessary): The addition of TEA will raise the pH. You may need to re-adjust the pH back to your target value using an acid like phosphoric acid.

  • Equilibrate Thoroughly: It is critical to flush the column extensively (20-30 column volumes) with the new mobile phase. TEA can take time to fully equilibrate with the stationary phase.

  • Dedicate the Column: Because TEA can be difficult to wash out completely, it is best practice to dedicate a column for methods that use it.

Note: This strategy is less common with modern, high-purity, well-end-capped columns, but it remains a valuable tool for older methods or particularly challenging separations.[15]

Q5: I've tried adjusting the chemistry, but my peak is still tailing. Could it be an issue with my HPLC system?

A5: Absolutely. While chemical interactions are the most common cause of tailing for basic compounds, physical or "extra-column" effects can also contribute to or cause poor peak shape for all analytes.[16][15]

Causality Explained:

Peak tailing can be caused by any non-uniformity in the flow path that allows some molecules to lag behind the main analyte band. This can include dead volumes, voids, or blockages.

Troubleshooting Workflow: System & Column Health

The following diagram outlines a logical workflow for diagnosing the root cause of peak tailing.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is_neutral_tailing Inject a neutral marker (e.g., Toluene). Does it also tail? start->is_neutral_tailing chem_causes Chemical Causes (Analyte-Specific) is_neutral_tailing->chem_causes No phys_causes Physical / System Causes (Affects All Peaks) is_neutral_tailing->phys_causes Yes ph_check Is Mobile Phase pH < 3.0? chem_causes->ph_check column_check Is the column well end-capped and designed for basic compounds? ph_check->column_check Yes additives Consider competing base (e.g., 0.1% TEA) column_check->additives Yes check_fittings Check all fittings and tubing for dead volume. phys_causes->check_fittings check_column Inspect column for voids. (Reverse flush or replace) check_fittings->check_column check_frit Check for partially blocked inlet frit. check_column->check_frit

Sources

Validation & Comparative

Scaffold Optimization in Kinase Inhibitors: 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine vs. Traditional Pyrazolo-Pyrimidine Cores

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Kinase Scaffolds

The pyrazolo-pyrimidine heterocyclic core is a foundational "privileged scaffold" in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors for targeted oncology[1]. Historically, drug development has relied heavily on fully aromatic, planar scaffolds such as the pyrazolo[1,5-a]pyrimidine core (found in the TRK inhibitor Larotrectinib)[2] and the pyrazolo[3,4-d]pyrimidine core (found in the BTK inhibitor Ibrutinib)[3].

However, the next generation of kinase inhibitors has shifted toward partially saturated, sp3-enriched frameworks[4]. The 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold represents a critical evolutionary leap in this space. By breaking planar aromaticity and introducing a bulky, flexible lipophilic handle (the C2-cyclopentyl group), this scaffold provides superior 3D vectoring into kinase binding pockets, a strategy that mirrors the clinical success of the tetrahydropyrazolo-pyrimidine core in Zanubrutinib[5].

Mechanistic Rationale: The Fsp3 Advantage & C2-Cyclopentyl Vectoring

The transition from a fully aromatic system to the 4H,5H,6H,7H-tetrahydropyrazolo[1,5-a]pyrimidine system is driven by strict structure-activity relationship (SAR) causality[6]:

  • Saturation and 3D Complexity (Fsp3): The asymmetric hydrogenation of the pyrimidine ring significantly increases the fraction of sp3-hybridized carbons (Fsp3)[7]. Causality: Flat, highly aromatic molecules often suffer from poor aqueous solubility and are prone to off-target toxicities, such as DNA intercalation or hERG channel blockade. Saturation forces the pyrimidine ring into a puckered, 3D conformation. This enhances the molecule's physicochemical profile and allows it to navigate complex, non-planar biological microenvironments with higher target selectivity[8].

  • C2-Cyclopentyl Substitution: Causality: The ATP-binding sites of kinases like BTK and TRK feature deep, hydrophobic selectivity pockets adjacent to the hinge region[9]. While linear alkyl chains are metabolically vulnerable to terminal oxidation, and rigid aryl rings can cause steric clashes, the cyclopentyl group provides an optimal balance. Its inherent flexibility allows it to adopt multiple envelope conformations, maximizing entropy-driven van der Waals contacts within the hydrophobic pocket while maintaining robust metabolic stability against cytochrome P450 enzymes.

Pathway BCR Receptor Activation (e.g., BCR / TRK) Kinase Target Kinase (BTK / TRKA) BCR->Kinase Phosphorylation Downstream Downstream Signaling (PLCγ2 / MAPK) Kinase->Downstream ATP Hydrolysis Scaffold Tetrahydropyrazolo[1,5-a]pyrimidine Inhibitor Binding Scaffold->Kinase ATP-Competitive Blockade Proliferation Tumor Cell Proliferation Downstream->Proliferation Transcriptional Activation

Kinase signaling pathway and ATP-competitive blockade by the tetrahydropyrazolo-pyrimidine scaffold.

Scaffold Comparison: Quantitative & Structural Profiling

To objectively evaluate the 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine building block, we must benchmark it against the legacy scaffolds currently dominating the market[3],[6].

Feature / Metric2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine (Larotrectinib Core)Pyrazolo[3,4-d]pyrimidine (Ibrutinib Core)
Saturation State Partially Saturated (Tetrahydro)Fully AromaticFully Aromatic
Fsp3 Character High (>0.5)Low (<0.2)Low (<0.2)
3D Conformation Puckered / Non-planarFlat / PlanarFlat / Planar
Primary Kinase Targets BTK, AAK1, Selectivity-driven targetsTRKA/B/C, RETBTK, JAK
Hinge Binding Profile Modulated by sp3 sterics; high selectivityDeep hydrophobic penetrationStrong bidirectional H-bond network
Primary Liability Complex asymmetric synthesis requiredPoor solubility; potential off-target bindingIrreversible off-target toxicity (e.g., EGFR)

Experimental Methodologies: Self-Validating Systems

The following protocols detail the validation workflow for derivatives synthesized from the 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold.

Protocol 1: TR-FRET Kinase Binding Affinity Assay

This assay determines the IC50 of the scaffold against target kinases (e.g., BTK or TRKA) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Compound Preparation: Serially dilute the cyclopentyl-scaffold derivative in 100% DMSO, then transfer to an aqueous assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35). Causality: Maintaining a final DMSO concentration below 1% prevents solvent-induced denaturation of the kinase, ensuring the observed inhibition is purely target-driven.

  • Kinase Incubation: Add 2 nM recombinant kinase and the diluted compound to a 384-well plate. Pre-incubate at 25°C for 60 minutes. Causality: The bulky C2-cyclopentyl group requires time to navigate and induce potential conformational shifts in the kinase selectivity pocket. This extended incubation ensures thermodynamic equilibrium is reached, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add ATP (at the predetermined Km for the specific kinase) and a biotinylated peptide substrate. Incubate for 30 minutes. Causality: Setting ATP at its Km ensures the assay is highly sensitive to competitive inhibitors binding at the ATP hinge region.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a time-resolved fluorometer. Causality: A temporal delay before reading eliminates short-lived background autofluorescence from the chemical scaffold, yielding a pristine signal-to-noise ratio.

Protocol 2: Microsomal Metabolic Stability Profiling

Because the cyclopentyl ring introduces aliphatic C-H bonds, assessing its vulnerability to Cytochrome P450 (CYP) oxidation is critical.

  • Pre-incubation: Combine 1 μM of the scaffold derivative with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Causality: Thermal equilibration prevents temperature-shock artifacts and allows the highly lipophilic scaffold to partition naturally into the microsomal lipid bilayer where CYP enzymes reside.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as a precise "on-switch" to isolate CYP-mediated oxidation of the tetrahydropyrimidine and cyclopentyl rings from background degradation.

  • Quenching & Analysis: At specific time points (0, 15, 30, 60 mins), extract aliquots and immediately mix with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at exact time intervals to generate a highly accurate intrinsic clearance (CLint) and half-life (t1/2) calculation.

Workflow Synth Asymmetric Hydrogenation FRET TR-FRET Kinase Assay Synth->FRET ADME Microsomal Stability (HLM) FRET->ADME Cell Cell Viability (MCL Lines) ADME->Cell Lead Lead Selection Cell->Lead

Step-by-step experimental workflow for validating pyrazolo-pyrimidine scaffold derivatives.

References

  • Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) European Journal of Medicinal Chemistry (PubMed/NIH). URL:[Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective International Journal of Molecular Sciences (MDPI/PMC). URL:[Link]

Sources

Comprehensive LC-MS/MS Method Validation Guide for 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small-molecule drug candidates and intermediates in biological matrices requires rigorous, reproducible, and regulatory-compliant analytical methodologies. The scaffold 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a critical structural motif frequently utilized in the development of targeted therapeutics, including novel kinase inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and ALKBH5 modulators[1][2].

This guide provides an objective, data-driven comparison of sample preparation techniques and chromatographic strategies for quantifying this specific analyte via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to strictly adhere to the[3] and the[4].

Analyte Profiling & Analytical Causality

From a physicochemical perspective, 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine presents unique bioanalytical challenges. It consists of a rigid, partially saturated bicyclic core fused to a highly lipophilic cyclopentyl appendage.

  • Ionization: The nitrogen-rich pyrazole ring readily accepts protons, making Positive Electrospray Ionization (ESI+) the optimal ionization mode[5].

  • Matrix Susceptibility: Due to its high lipophilicity, the compound tends to co-elute with endogenous glycerophospholipids in plasma. If not properly separated, these lipids compete for charge droplets in the ESI source, leading to severe ion suppression and artificially low quantitative readouts.

To combat this, the analytical workflow must be optimized at two critical junctions: Sample Preparation and Chromatographic Separation .

Validation_Workflow cluster_val Validation Parameters Start Method Development Opt Chromatography (Biphenyl vs C18) Start->Opt Prep Extraction Strategy (SPE vs LLE vs PPT) Opt->Prep Val ICH M10 Validation Prep->Val Selectivity Selectivity & LLOQ Val->Selectivity Accuracy Accuracy & Precision Val->Accuracy Matrix Matrix Effect & Recovery Val->Matrix Stability Stability (F/T, Bench) Val->Stability End Routine PK Analysis Selectivity->End Accuracy->End Matrix->End Stability->End

Figure 1: Comprehensive LC-MS/MS bioanalytical method validation workflow compliant with ICH M10.

Comparative Analysis: Sample Preparation Strategies

To isolate the analyte from human plasma, three standard techniques were evaluated: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

The Causality Behind the Data

While PPT is the fastest and cheapest method, it merely denatures proteins and leaves circulating phospholipids intact. For a lipophilic target like our pyrazolo-pyrimidine, these remaining lipids cause a massive matrix effect (Matrix Factor drops to 45%). LLE using Methyl tert-butyl ether (MTBE) improves cleanliness but suffers from lower absolute recovery due to the analyte's partial affinity for the aqueous-organic interface.

Polymeric SPE (Hydrophilic-Lipophilic Balance - HLB) is the superior choice. The HLB sorbent retains the lipophilic cyclopentyl group strongly enough to allow a 5% methanol wash, which flushes out polar interferences and salts. A subsequent elution with 100% acetonitrile yields a highly purified extract, effectively neutralizing ion suppression.

Quantitative Comparison Table
Extraction TechniqueAbsolute Recovery (%)Matrix Factor (%)Phospholipid RemovalProcess Efficiency (%)
PPT (Acetonitrile)95.2 ± 3.145.1 ± 6.4Poor42.9
LLE (MTBE)75.4 ± 4.285.3 ± 3.8Moderate64.3
SPE (Polymeric HLB)92.8 ± 2.598.5 ± 1.2Excellent91.4

Data represents mean ± SD (n=6) at a mid-QC concentration of 50 ng/mL.

Comparative Analysis: Chromatographic Separation

The choice of the analytical column dictates both the sensitivity and the selectivity of the assay. We compared a standard C18 (Octadecylsilane) column against a Biphenyl column.

The Causality Behind the Data

Standard C18 columns rely entirely on dispersive van der Waals forces. Because 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine possesses an aromatic pyrazole moiety fused to a saturated pyrimidine ring, a C18 phase provides adequate but non-specific retention, often resulting in peak tailing[6].

Conversely, a Biphenyl stationary phase provides orthogonal selectivity. The biphenyl rings on the silica surface engage in π−π interactions with the delocalized electrons of the pyrazole core, while the alkyl linker provides hydrophobic retention for the cyclopentyl group. This dual-retention mechanism sharpens the chromatographic peak (reducing the asymmetry factor) and shifts the retention time away from early-eluting aliphatic suppressors, drastically improving the Signal-to-Noise (S/N) ratio.

Quantitative Comparison Table
Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )S/N at LLOQ (1 ng/mL)Isobaric Resolution
C18 (50 x 2.1 mm, 1.8 µm)1.851.45 (Tailing)15:1Poor
Biphenyl (50 x 2.1 mm, 1.7 µm)2.401.05 (Symmetrical)48:1Excellent

Optimized Experimental Protocol (Self-Validating System)

To ensure absolute Trustworthiness and compliance with regulatory standards[7], the following optimized protocol integrates a stable isotope-labeled internal standard (SIL-IS) and continuous quality control monitoring.

Step 1: System Suitability & Reagent Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • System Suitability Test (SST): Inject a neat standard at the Lower Limit of Quantification (LLOQ) before the run. The S/N must be 10:1, and retention time drift must be 2%.

Step 2: Solid Phase Extraction (SPE) Workflow
  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL Water through the HLB SPE cartridge (30 mg/1 cc).

  • Loading: Spike 100 µL of human plasma with 10 µL of SIL-IS. Dilute with 100 µL of 2% Formic Acid in water. Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to remove salts and polar lipids.

  • Elution: Elute the analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (80% A / 20% B).

Step 3: LC-MS/MS Conditions
  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Gradient: 20% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Monitor the [M+H]+ precursor ion transitioning to its most stable product ion (optimized via collision-induced dissociation).

Extraction_Mechanism Plasma Plasma + IS SPE HLB SPE (Removes Lipids) Plasma->SPE Load LC Biphenyl LC (π-π Retention) SPE->LC Elute ESI ESI(+) [M+H]+ LC->ESI Separate MRM MRM Quantification ESI->MRM Fragment

Figure 2: Optimized extraction and LC-MS/MS quantification pathway for the pyrazolo-pyrimidine.

Step 4: Self-Validating Run Sequence

A regulatory-compliant batch must be bracketed to prove continuous accuracy[4][7].

  • Blank (Matrix without IS)

  • Zero Sample (Matrix with IS)

  • Calibration Curve (8 non-zero points, R2>0.995 )

  • Low, Mid, and High QCs (Must be within ±15% of nominal concentration)

  • Unknown Study Samples

  • Closing QCs

Regulatory Compliance Summary

By utilizing the SPE + Biphenyl LC-MS/MS methodology, this assay successfully meets all critical criteria outlined by global regulatory bodies for chemical drug quantification[3][4]:

  • Accuracy & Precision: Intra-batch and inter-batch precision (CV%) 15% ( 20% at LLOQ).

  • Selectivity: No interfering peaks >20% of the LLOQ area in 6 independent lots of blank matrix.

  • Carryover: Blank injections following the Upper Limit of Quantification (ULOQ) show signal 20% of the LLOQ.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. [Link]

Sources

Comparative Efficacy Guide: 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Derivatives as Novel MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel antitubercular agents is a critical global health priority, driven by the rise of multidrug-resistant Mycobacterium tuberculosis (Mtb). Among the most promising recent chemical classes are the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs) . Specifically, derivatives featuring a 2-cyclopentyl substitution on the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine core have demonstrated exceptional bactericidal efficacy[1].

Unlike their fully aromatic pyrazolo[1,5-a]pyrimidine counterparts—which are notoriously flat, ATP-competitive kinase inhibitors with high human off-target toxicity—the 4H,5H,6H,7H-tetrahydro reduction introduces critical sp³ character. This shifts the molecule's 3D conformation, breaking planarity and conferring high selectivity for a unique mycobacterial target: MmpL3 (Mycobacterial membrane protein Large 3) [2].

MmpL3 is an essential inner-membrane transporter responsible for shuttling trehalose monomycolate (TMM) to the periplasm, a non-redundant step in mycobacterial cell wall biosynthesis[3]. The 2-cyclopentyl group provides optimal lipophilic ligand efficiency (LLE), anchoring the molecule into the hydrophobic transmembrane pocket of MmpL3 without exceeding the cLogP limits that typically cause high plasma protein binding in other antitubercular leads[4].

MmpL3_Inhibition THPP 2-Cyclopentyl-THPP (Inhibitor) MmpL3 MmpL3 Transporter (Inner Membrane) THPP->MmpL3 Blocks Translocation TMM_Peri Periplasmic TMM MmpL3->TMM_Peri Translocates Lysis Cell Wall Disruption & Mycobacterial Death MmpL3->Lysis TMM Accumulation TDM Depletion TMM_Cyto Cytoplasmic TMM (Trehalose Monomycolate) TMM_Cyto->MmpL3 Binds TDM TDM (Cord Factor) & Cell Wall Mycolates TMM_Peri->TDM Ag85 Complex

Mechanistic pathway of MmpL3 inhibition by 2-Cyclopentyl-THPP derivatives leading to cell death.

Comparative Efficacy Analysis

To objectively evaluate the clinical potential of 2-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives, we must benchmark them against both the current standard of care (Isoniazid, Rifampicin) and other clinical-stage MmpL3 inhibitors (SQ109, Indole-2-carboxamides)[3][4].

The data below synthesizes phenotypic screening outcomes, pharmacokinetic liabilities, and resistance frequencies.

Table 1: Comparative Efficacy and Physicochemical Profiling
Compound ClassRepresentative AgentPrimary TargetMtb H37Rv MIC₉₀ (µM)Cytotoxicity (HepG2 IC₅₀)Aqueous SolubilitySpontaneous Resistance Freq.
2-Cyclopentyl-THPP THPP Lead (Cpd 9)MmpL30.15 - 0.8>50 µMModerate (~30 µM)~10⁻⁸
Ethylenediamine SQ109MmpL30.5 - 1.0~20 µMLow~10⁻¹¹
Indole-2-carboxamide NITD-304MmpL30.08>50 µMLow (<10 µM)~10⁻⁸
Standard of Care Isoniazid (INH)InhA0.2 - 0.4>100 µMHigh (>1000 µM)~10⁻⁶
Standard of Care Rifampicin (RIF)RNAP0.05 - 0.1>100 µMHigh~10⁻⁸

Causality in SAR & Performance:

  • Superiority over SQ109: While SQ109 has an incredibly low resistance frequency, its high lipophilicity leads to poor aqueous solubility and high plasma protein binding. The 2-cyclopentyl-THPP scaffold utilizes the secondary amine of the tetrahydropyrimidine ring to act as a hydrogen bond donor, significantly improving aqueous solubility and oral bioavailability compared to ethylenediamines[1].

  • Advantage over Isoniazid: INH requires activation by the mycobacterial catalase-peroxidase (KatG). Mutations in KatG are the primary drivers of INH resistance (~10⁻⁶ frequency). Because 2-cyclopentyl-THPPs directly inhibit MmpL3 without requiring prodrug activation, they maintain full potency against INH-resistant clinical isolates[2].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the evaluation of these derivatives relies on self-validating phenotypic systems. We prioritize whole-cell screening over biochemical enzyme assays because MmpL3 is a transmembrane protein; isolated biochemical assays often yield false positives that cannot penetrate the complex mycobacterial cell wall[3].

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Mtb tends to clump, making standard optical density (OD₆₀₀) readings unreliable. Resazurin (Alamar Blue) provides a colorimetric readout of active metabolism, ensuring that compound precipitation is not falsely recorded as bacterial inhibition.

  • Culture Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to logarithmic phase (OD₆₀₀ ≈ 0.4 - 0.8).

  • Inoculum Standardization: Dilute the culture to an OD₆₀₀ of 0.005 (approximately 1×105 CFU/mL) to ensure a standardized bacterial load.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the 2-cyclopentyl-THPP derivative (range: 50 µM to 0.02 µM) in 100 µL of media.

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate at 37°C for 5 days.

  • Metabolic Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Validation & Analysis: A color change from blue (oxidized) to pink (reduced) indicates viability. The MIC is defined as the lowest concentration preventing the color change. Self-Validation: Always include a Rifampicin positive control and a DMSO-only negative control.

Protocol B: Target Deconvolution via Spontaneous Resistance

Causality: To definitively prove that the 2-cyclopentyl-THPP derivative targets MmpL3, one must isolate resistant mutants. Plating at high multiples of the MIC ensures that surviving colonies possess true genetic resistance rather than phenotypic tolerance (persisters)[2].

  • Mutant Generation: Plate 1×109 CFU of wild-type Mtb H37Rv onto Middlebrook 7H11 agar plates containing the THPP derivative at 5×, 10×, and 20× the established MIC.

  • Incubation: Incubate plates at 37°C for 4 to 6 weeks.

  • Confirmation: Pick surviving colonies and re-streak them onto fresh THPP-containing plates to confirm stable genetic resistance.

  • Whole Genome Sequencing (WGS): Extract genomic DNA from confirmed resistant mutants. Perform Illumina sequencing and map reads against the wild-type H37Rv reference genome.

  • Validation: Resistance to THPPs consistently maps to single nucleotide polymorphisms (SNPs) in the mmpL3 gene (Rv0206c), specifically in the transmembrane domains (e.g., V681I, D256N)[3].

Workflow Step1 Phenotypic HTS (M. bovis BCG / Mtb) Step2 Spontaneous Resistance Generation (10x MIC) Step1->Step2 Step3 Whole Genome Sequencing (WGS) of Mutants Step2->Step3 Step4 Target Identification (mmpL3 Mutations) Step3->Step4

Self-validating experimental workflow for phenotypic hit-to-lead target deconvolution.

Conclusion & Future Directions

The 2-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives represent a masterclass in scaffold repurposing. By reducing a flat kinase-inhibitor core into a 3D sp³-rich framework, researchers have unlocked a highly selective, orally bioavailable class of MmpL3 inhibitors. Future optimization should focus on fine-tuning the carboxamide linker to further reduce plasma protein binding while maintaining the critical hydrogen-bonding interactions required to block the MmpL3 proton motive force[1][3].

References

  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents ACS Medicinal Chemistry Letters[Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 PLOS One (via PMC)[Link]

  • Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets Frontiers in Cellular and Infection Microbiology[Link]

  • MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections International Journal of Molecular Sciences (via PMC)[Link]

Sources

Cross-Reactivity Profiling of the 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Scaffold in Target Panels

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Structural Rationale

In small-molecule kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine core is a heavily utilized, privileged scaffold. Its flat, aromatic nature allows it to form critical bidentate hydrogen bonds with the hinge region of the ATP-binding cleft, making it a potent backbone for targeting CDKs, RET, and TRKA kinases (). However, this planar geometry often results in broad kinome cross-reactivity, leading to off-target toxicity in clinical applications.

To objectively evaluate strategies for dialing out this cross-reactivity, this guide compares the kinome profile of the saturated product—2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine —against its fully aromatic alternative (2-Cyclopentylpyrazolo[1,5-a]pyrimidine) and a pan-kinase control (Staurosporine).

Saturating the pyrimidine ring increases the fraction of sp3-hybridized carbons ( Fsp3​ ), introducing a 3D "pucker" into the scaffold. As demonstrated in the evolution of highly selective BTK inhibitors like Zanubrutinib (), this steric bulk creates a clash within the narrow hinge regions of many kinases, effectively filtering out off-target hits while maintaining affinity for kinases with more accommodating ATP pockets (such as the TEC family).

Mechanistic Profiling: The Fsp3​ Advantage

The causality behind the selectivity shift lies in the thermodynamics of the kinase hinge region. The fully aromatic alternative acts as a "master key," sliding easily into the narrow clefts of >50 kinases. By reducing the pyrimidine ring to a 4,5,6,7-tetrahydro state, the resulting 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold requires a larger binding pocket to accommodate its non-planar geometry.

This structural modification is particularly advantageous when targeting the B-Cell Receptor (BCR) signaling pathway, where the target kinase (BTK) possesses a unique gatekeeper residue and a slightly expanded ATP pocket that readily accepts the puckered scaffold.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Activation SYK SYK Kinase LYN->SYK BTK BTK (Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway (Survival) PLCg2->NFkB Calcium signaling Inhibitor Tetrahydropyrazolo- pyrimidine Scaffold Inhibitor->BTK Inhibition

BCR signaling pathway highlighting BTK inhibition by the tetrahydropyrazolo[1,5-a]pyrimidine core.

Comparative Cross-Reactivity Data

To objectively compare the performance of these scaffolds, we utilize the Selectivity Score ( S10​ ), defined as the fraction of kinases inhibited to <10% of control activity at a 1 µM screening concentration. A lower S10​ score indicates higher selectivity.

Compound Fsp3​ Status S10​ Score (at 1 µM)Primary Kinase Hits (<10% Control)Selectivity Profile & Mechanistic Outcome
2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine High (Saturated)0.04 BTK, TEC, ITK, BMXHighly selective. The puckered ring restricts binding to kinases with larger ATP pockets.
2-Cyclopentylpyrazolo[1,5-a]pyrimidine Low (Aromatic)0.28 CDK2, RET, TRKA, FLT3, JAK2Broad spectrum. Flat aromatic core fits multiple kinase hinges universally.
Staurosporine (Control)N/A0.85 >300 kinasesPan-kinase inhibitor. Serves as the positive control for assay validation.

Data Interpretation: The experimental data clearly demonstrates that the 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine product reduces off-target kinase binding by ~85% compared to its aromatic alternative. By intentionally breaking planarity, researchers can utilize this building block to design highly targeted therapeutics with minimized off-target toxicity liabilities.

Experimental Protocol: Active-Site Competition Binding

To generate the cross-reactivity data above, we utilize an active-site directed competition binding assay (e.g., KINOMEscan). We choose this method over radiometric ATP-consumption assays because it allows for high-throughput, ATP-independent measurement of thermodynamic binding affinity, preventing artifacts caused by varying ATP Km​ values across different kinases ().

Self-Validating Protocol Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. Data is only accepted if internal quality control metrics (Z'-factor) are met.

Step 1: Reagent Preparation & Phage Expression

  • Grow E. coli BL21 strains to log-phase and infect with T7 phage expressing kinase-tagged fusion proteins.

  • Lyse the cells to release the kinase-tagged phages.

Step 2: Bait Ligand Immobilization

  • Immobilize a broad-spectrum, active-site directed bait ligand onto magnetic streptavidin beads.

Step 3: Competition Binding (The Assay)

  • In a 384-well plate, combine:

    • Kinase-tagged T7 phage lysates.

    • Immobilized bait ligand beads.

    • Test Compound: 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine at 1 µM.

    • Negative Control: 0.1% DMSO.

    • Positive Control: 1 µM Staurosporine.

  • Incubate at room temperature for 1 hour with gentle shaking. Causality: If the test compound has a high affinity for the kinase, it will outcompete the bait ligand, resulting in fewer phages bound to the magnetic beads.

Step 4: Washing and qPCR Readout

  • Wash the beads 3 times with buffer to remove unbound phages.

  • Elute the bound phages and quantify the viral DNA using quantitative PCR (qPCR).

Step 5: Data Validation & Calculation

  • Validation: Calculate the Z'-factor using the DMSO and Staurosporine controls. Proceed only if Z′>0.5 .

  • Calculation: Determine the percentage of remaining kinase binding (% Control) using the formula:

    % Control=(Negative Control Signal−Positive Control SignalTest Compound Signal−Positive Control Signal​)×100

KINOMEscan_Workflow Phage 1. T7 Phage Expression Incubation 3. Competition Binding Phage->Incubation Beads 2. Immobilized Bait Ligand Beads->Incubation Wash 4. Wash Unbound Kinases Incubation->Wash + Test Compound qPCR 5. qPCR Readout (% Control) Wash->qPCR Quantify Binding

High-throughput active-site competition binding workflow for kinome cross-reactivity profiling.

Conclusion

For drug development professionals engineering next-generation kinase inhibitors, the 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold offers a distinct selectivity advantage over traditional flat heteroaromatics. By leveraging the Fsp3​ character of the tetrahydropyrimidine ring, researchers can intentionally induce steric clashes within highly conserved, narrow kinase hinge regions (like CDKs), thereby restricting cross-reactivity and isolating targets with accommodating ATP pockets, such as those found in the TEC kinase family.

References

  • Sikdar et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2024.[Link]

  • Estupiñán et al. "Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective." International Journal of Molecular Sciences, 2021.[Link]

  • Knight JL, Clark AJ, Wang J, et al. "Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study." Nature Communications, 2025.[Link]

Safety Operating Guide

2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals scale up the synthesis of kinase inhibitors and other targeted therapeutics, the handling of specialized building blocks requires precision not only in the reactor but also in the waste stream. 2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1552738-30-3)[1] is a highly valuable, nitrogen-rich bicyclic heterocycle. However, its dense nitrogen framework dictates strict operational and disposal parameters to ensure laboratory safety and environmental compliance.

As your authoritative source for chemical handling, we have engineered this operational blueprint to move beyond basic safety data sheets. This guide provides the mechanistic rationale and self-validating protocols necessary to manage pyrazolopyrimidine derivatives safely and efficiently.

The Mechanistic Rationale for Specialized Disposal

Understanding the causality behind disposal rules is the foundation of laboratory safety. You cannot treat pyrazolo[1,5-a]pyrimidines like standard organic waste for two critical reasons:

  • NOx Emission Potential: The pyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms. Standard, low-temperature incineration of such nitrogen-rich heterocycles results in incomplete combustion, leading to the release of highly toxic nitrogen oxides (NOx). Disposal must strictly utilize high-temperature incineration (>1000°C) equipped with alkaline flue-gas scrubbing to neutralize these emissions[2].

  • Aquatic Toxicity & Biopersistence: Complex nitrogen heterocycles frequently exhibit toxicity to aquatic ecosystems and resist standard wastewater bioremediation processes. The US Environmental Protection Agency (EPA) emphasizes strict lifecycle management for nitrogen heterocycles[3]. Sink disposal or discharge into municipal drains is strictly prohibited[2].

Self-Validating Spill Response Protocol

In the event of an accidental release, standard sweeping can aerosolize the active pharmaceutical ingredient (API), increasing inhalation risks[4]. This protocol utilizes a self-validating system to ensure absolute decontamination.

Phase 1: Containment & Dust Suppression

  • Isolate: Evacuate the immediate area and don appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator).

  • Suppress: Do not use dry clean-up procedures[5]. Lightly dampen the spilled powder with a high-flashpoint solvent (e.g., isopropanol) to prevent the aerosolization of the API.

Phase 2: Absorption & Collection 3. Absorb: Cover the dampened area completely with an inert absorbent, such as dry sand or vermiculite[2]. 4. Collect: Use a non-sparking scoop to transfer the slurry into a high-density polyethylene (HDPE) hazardous waste container.

Phase 3: Decontamination & Validation (Critical Step) 5. Decontaminate: Wipe the affected surface with a cleanroom wipe soaked in ethanol or isopropanol to dissolve any microscopic residual traces. 6. Validate: Do not assume the surface is clean. Inspect the wiped area using a 254 nm UV lamp. Because the pyrazolo[1,5-a]pyrimidine system is highly conjugated, it is strongly UV-active. A complete lack of fluorescence confirms successful decontamination. If fluorescence persists, repeat Step 5.

Routine Laboratory Disposal Workflows

To maintain a compliant laboratory environment, integrate these step-by-step methodologies into your daily Standard Operating Procedures (SOPs).

Workflow A: Liquid Waste (Reaction Mother Liquors)

  • Segregate: Separate liquid waste into "Halogenated" (e.g., if DCM was used) or "Non-Halogenated" (e.g., DMSO, Methanol) streams.

  • Contain: Transfer liquids into explicitly labeled, chemically compatible carboys (Amber glass for halogenated; HDPE for non-halogenated).

  • Vent & Store: Ensure the carboy features a pressure-relief vented cap to prevent gas buildup from residual reactivity. Store the primary container within a secondary polyethylene containment tray.

Workflow B: Solid Waste & Consumables

  • Collect: Place all contaminated weighing boats, spatulas, and gloves into a designated solid hazardous waste bin lined with a chemical-resistant bag.

  • Label: Explicitly label the container as "Toxic Solid Waste - Nitrogen Heterocycles" to ensure the waste vendor routes it to a high-temperature incinerator[4].

Quantitative Waste Management Parameters

To facilitate easy operational comparison, adhere to the following quantitative thresholds for waste segregation and accumulation based on Large Quantity Generator (LQG) standards:

Waste CategoryContaminant ProfileMax Accumulation (LQG)Required Incineration TempPost-Combustion Scrubbing
Solid Spill Residue API, Sand, Vermiculite90 Days (≤ 55 Gal)> 1000°CNOx Alkaline Scrubber
Halogenated Liquid API, DCM, Chloroform90 Days (≤ 55 Gal)> 1100°CHalogen & NOx Scrubber
Non-Halogenated Liquid API, DMSO, Methanol90 Days (≤ 55 Gal)> 1000°CNOx Alkaline Scrubber
Contaminated PPE Gloves, Wipes, Masks90 Days (≤ 55 Gal)StandardParticulate Filter

Disposal Pathway Visualization

The following diagram maps the logical relationship between waste generation, segregation, and the required high-temperature destruction pathway.

WasteLifecycle Gen Waste Generation (API & Solvents) Seg Source Segregation Gen->Seg Sol Solid Waste (Vermiculite/PPE) Seg->Sol Liq Liquid Waste (Mother Liquors) Seg->Liq Acc Hazardous Accumulation (Secondary Containment) Sol->Acc Liq->Acc Inc High-Temp Incineration (>1000°C) Acc->Inc Scr Flue Gas Scrubbing (NOx Mitigation) Inc->Scr

Figure 1: Lifecycle and high-temperature incineration pathway for pyrazolo[1,5-a]pyrimidine waste.

References

  • US Environmental Protection Agency (EPA). "ChemView Database - Nitrogen Heterocycles". US EPA.[Link]

Sources

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